Home > Products > Screening Compounds P61497 > 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one - 885460-70-8

2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Catalog Number: EVT-1725933
CAS Number: 885460-70-8
Molecular Formula: C13H8ClFN2OS
Molecular Weight: 294.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-8-nitroquinazolin-4(3H)-one

Compound Description: 2-Methyl-8-nitroquinazolin-4(3H)-one (2) was identified as a hit compound exhibiting moderate potency (MIC = 312/156 µM) against two pathogenic C. difficile strains (ATCC BAA 1870 and ATCC 43255) during in vitro screening of a structurally diverse in-house library. []

Relevance: This compound shares a similar core structure with 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, featuring a pyrimidin-4(3H)-one ring. The key difference lies in the replacement of the thiophene ring in the target compound with a benzene ring in 2-methyl-8-nitroquinazolin-4(3H)-one. This structural similarity suggests both compounds might interact with similar biological targets, explaining their shared interest in C. difficile research. []

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one

Compound Description: This compound (6a) emerged as a lead compound with improved potency (MIC = 19/38 µM) against C. difficile, exhibiting selectivity over normal gut microflora, acceptable stability in simulated gastric and intestinal fluid, and CC50s >606 µM against mammalian cell lines. []

Relevance: 2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one exhibits a very close structural resemblance to 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one. Both compounds share the core thieno[3,2-d]pyrimidin-4(3H)-one scaffold. The key difference lies in the substituents at the 2- and 6-positions: a methyl group and a nitro group in 6a, compared to a chloromethyl group and a 4-fluorophenyl group in the target compound. This strong structural similarity suggests that modifications at these positions are crucial for activity against C. difficile. []

Compound 8f

Compound Description: With an impressive MIC of 3/6 µM against clinical isolates of C. difficile, compound 8f was highlighted as a promising lead for further optimization. []

Relevance: Although the exact structure of compound 8f isn't explicitly provided, the paper states it was derived from further optimization of 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a) at the C2-, N3-, C4- and C7-positions. [] Therefore, it likely retains the core thieno[3,2-d]pyrimidin-4(3H)-one structure found in both 6a and 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one. This suggests that modifications on this core scaffold can significantly impact activity against C. difficile, highlighting the scaffold's potential for developing new treatments.

Relevance: Gamhepathiopine and 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one share the same thieno[3,2-d]pyrimidin-4(3H)-one core structure, signifying their potential for antiparasitic activity. The variations lie in their substituents, with Gamhepathiopine featuring a tert-butylamino group at the 2-position, while the target compound has a chloromethyl group and a 4-fluorophenyl group at the 2- and 6-positions, respectively. This structural similarity highlights how different substituents on this scaffold can influence its activity against specific parasites. []

Compound 1g

Compound Description: This compound, bearing a piperidine ring at position 6 of the thieno[3,2-d]pyrimidin-4(3H)-one core, demonstrated improved cytotoxicity and metabolic stability compared to Gamhepathiopine, although its antiplasmodial activity remained lower than M1. []

Relevance: Compound 1g, like 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, belongs to the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series and showcases the impact of structural modifications on this scaffold. While both compounds bear different substituents at the 2- and 6-positions, their shared core structure and presence within the same chemical series highlights the potential for tuning pharmacological properties through targeted modifications. []

2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Compound Description: This class of compounds represents a new series of potent phosphodiesterase 7 (PDE7) inhibitors. Optimization of this series led to the discovery of compound 28e, a lead compound with single-digit nanomolar potency against PDE7 and potent cellular efficacy. []

Relevance: The 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives share the core thieno[3,2-d]pyrimidin-4(3H)-one scaffold with 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one. The presence of a cyclopentylamino group at the 2-position in these derivatives highlights the significance of this position for interacting with PDE7. This finding suggests that modifications at the 2-position of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold can potentially lead to the development of novel PDE7 inhibitors. []

GW803430

Compound Description: GW803430 [6-(4-chloro-phenyl)-3-[3-methoxy-4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-3H-thieno[3,2-d]pyrimidin-4-one] is a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist that has shown promise in preclinical models for antiobesity and antidepressant activity. []

Relevance: GW803430 and 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one both belong to the thieno[3,2-d]pyrimidin-4(3H)-one class of compounds. GW803430 features a 4-chlorophenyl group at the 6-position, which is structurally similar to the 4-fluorophenyl group in the target compound. This similarity highlights the importance of an aromatic substituent at the 6-position of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold for biological activity. The diverse range of activities exhibited by these related compounds emphasizes the versatility of this core structure as a starting point for drug discovery. []

Overview

2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of thienopyrimidines, which are recognized for their diverse biological activities. This compound is particularly noted for its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), making it a candidate for cancer therapy.

Source

The compound can be synthesized through various chemical methods, and its synthesis has been documented in scientific literature, highlighting its structural and functional characteristics.

Classification

This compound is classified under:

  • Chemical Class: Thienopyrimidines
  • Biological Activity: EGFR inhibitor
Synthesis Analysis

Methods

The synthesis of 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps starting from simpler precursors. A common synthetic route includes:

  1. Preparation of Thieno[3,2-d]pyrimidine Core: The initial step often involves the cyclization of appropriate thieno[3,2-d]pyrimidine intermediates.
  2. Functionalization: Chloromethyl and fluorophenyl groups are introduced through nucleophilic substitution reactions under controlled conditions.

Technical Details

  • Reagents: Common reagents include potassium carbonate as a base and solvents like dimethylformamide (DMF) or ethanol.
  • Conditions: Reactions are typically conducted at elevated temperatures, often around 80 °C to 100 °C, to facilitate the cyclization and substitution processes .
Molecular Structure Analysis

Structure

The molecular formula of 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is C11H8ClFN2OSC_{11}H_{8}ClFN_{2}OS. Its structure features a thienopyrimidine core with specific substituents that influence its chemical behavior and biological activity.

Data

  • Molecular Weight: Approximately 256.71 g/mol
  • InChI Key: A unique identifier that provides information about the compound's structure .
Chemical Reactions Analysis

Reactions

The compound can undergo several types of chemical reactions:

  • Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with amines or other nucleophiles.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
  • Coupling Reactions: The fluorophenyl group may engage in coupling reactions with other aromatic systems.

Technical Details

  • Common Reagents: Sodium azide for substitution reactions; potassium permanganate for oxidation; lithium aluminum hydride for reduction.
  • Major Products: Depending on the reaction conditions, products such as aminomethyl derivatives can be formed .
Mechanism of Action

Process

The primary mechanism of action for 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its role as an ATP-competitive inhibitor of EGFR.

Data

  1. Target Interaction: The compound binds to the ATP-binding site of EGFR, inhibiting its activation.
  2. Biochemical Pathways Affected: Inhibition of EGFR leads to downstream effects on pathways such as PI3K/Akt and MAPK, which are crucial for cell proliferation and survival .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of the chloromethyl group .
Applications

Scientific Uses

The primary applications of 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one include:

  • Cancer Research: As an EGFR inhibitor, it is being studied for its potential in treating various cancers that exhibit overexpression or mutation of EGFR.
  • Drug Development: The compound serves as a lead structure for developing new anti-cancer agents targeting similar pathways.

This compound exemplifies the ongoing research into thienopyrimidine derivatives as promising candidates in pharmacology, particularly in oncology .

Synthetic Methodologies for 2-(Chloromethyl)-6-(4-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Multi-Step Synthesis Involving Gewald Reaction and Cyclization Strategies

The synthesis of 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically begins with the construction of the thiophene core via the Gewald reaction, a versatile method for generating 2-aminothiophene-3-carbonitrile derivatives. This three-component condensation involves a ketone (typically an aryl ketone), an α-cyanoester, and elemental sulfur in the presence of a base catalyst such as morpholine. For the target compound, 4-fluorophenylacetone serves as the ketone component, reacting with ethyl cyanoacetate and sulfur under reflux conditions in ethanol to yield 2-amino-5-(4-fluorophenyl)thiophene-3-carbonitrile as a key intermediate [4] [6].

Subsequent cyclization transforms this intermediate into the pyrimidinone ring. Heating with formamidine acetate in dimethylformamide (DMF) at 100°C facilitates ring closure through nucleophilic attack of the exocyclic amino group on the nitrile functionality, forming the pyrimidine ring and yielding 6-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine. The chloromethyl group is introduced in a separate step via nucleophilic substitution (Section 1.2). Critical to this stage is the precise control of reaction time and temperature (typically 4-6 hours at 100°C) to prevent decomposition and ensure optimal cyclization efficiency, with yields typically ranging from 65-75% after purification [4] [6].

Table 1: Key Intermediates in the Gewald-Based Synthesis

IntermediateStructureSynthetic StepTypical Yield (%)
2-Amino-5-(4-fluorophenyl)thiophene-3-carbonitrileC₁₁H₇FN₂SGewald Reaction70-80
6-(4-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-oneC₁₂H₇FN₂OSFormamidine Acetate Cyclization65-75

Nucleophilic Aromatic Substitution for Chloromethyl Functionalization

The critical chloromethyl group at the 2-position is installed via nucleophilic aromatic substitution (SNAr) on a pre-formed hydroxymethyl intermediate. This involves first generating the 2-(hydroxymethyl) derivative by reacting 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one with formaldehyde under basic conditions (e.g., potassium carbonate in DMF at 80°C). The primary alcohol is then converted to the chloromethyl functionality using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in inert solvents like dichloromethane or toluene [5] [9].

Reaction conditions significantly impact yield and purity:

  • Solvent Choice: Dichloromethane allows milder conditions (0-25°C), minimizing side reactions like dimerization, while toluene requires reflux but offers easier removal of SOCl₂ byproducts.
  • Catalysis: Catalytic DMF (1-2 mol%) dramatically accelerates chlorination by generating the reactive Vilsmeier-Haack complex.
  • Stoichiometry: A slight excess of chlorinating agent (1.2-1.5 equiv) ensures complete conversion but must be balanced against increased impurity formation with higher excesses [5] [9].

This step typically achieves yields of 80-90% with high selectivity when optimized. The chloromethyl group's reactivity makes it crucial for further derivatization via nucleophilic substitution (e.g., with amines, thiols, or alcohols) in hybrid pharmacophore design [5] [9].

Hybrid Pharmacophore Design Inspired by Sorafenib Analogues

The structural motif of 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one serves as a key building block in hybrid pharmacophore design, particularly inspired by kinase inhibitors like Sorafenib. The core structure mimics the hinge-binding region of Sorafenib, where the thienopyrimidinone ring system substitutes the diarylurea's central phenyl ring or pyridine core found in classical VEGFR-2 inhibitors. The electron-withdrawing 4-fluorophenyl group at the 6-position enhances planarity and mimics the hydrophobic pocket-binding aryl moiety in kinase inhibitors [6] [8].

The reactive chloromethyl handle at position 2 allows conjugation to diverse pharmacophoric elements targeting secondary binding sites:

  • Urea/Thiourea Linkages: Reaction with aryl isocyanates or isothiocyanates generates urea/thiourea moieties, crucial for hydrogen bonding interactions in the kinase allosteric pocket (e.g., generating analogs like 1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea) [6] [9].
  • Aminoalkyl Side Chains: Coupling with diamines (e.g., N-methylpiperazine, morpholine) introduces basic nitrogen atoms, enhancing solubility and enabling salt formation, while potentially interacting with acidic residues near the ATP-binding site [6] [8].

This rational design strategy leverages the thienopyrimidine core's kinase affinity and the chloromethyl group's versatility, enabling rapid generation of libraries targeting VEGFR-2, Raf kinases, or other oncogenic targets, as evidenced by compounds showing IC₅₀ values in the low micromolar range against cancer cell lines [6] [8].

Table 2: Hybrid Pharmacophores Derived from Chloromethyl-Thienopyrimidine Core

Pharmacophore Element AddedTarget KinaseKey Biological Activity (IC₅₀ Range)Representative Conjugation Reaction
Aryl Urea (e.g., 3-trifluoromethylphenylurea)VEGFR-2, Raf0.002 - 0.1 µM (H. pylori)*, 2.81–29.6 µg/mL (Cancer cell lines)Reaction with aryl isocyanate
Aminopyridine (e.g., 2-aminopyridin-3-yl)mGluR1, VEGFR-25.6 - 8.0 pIC₅₀ (H. pylori SS1 strain)Nucleophilic substitution with aminoheterocycle
PiperazinylalkylComplex I (NuoD)0.002 µg/mL (H. pylori ATCC 43504)Alkylation of piperazine

*Note: H. pylori activity relates to respiratory Complex I (NuoD) inhibition by specific hybrids [8].

Optimization of Reaction Conditions for Improved Yield and Selectivity

Significant efforts focus on optimizing reaction parameters across the synthetic sequence to maximize yield, purity, and selectivity while minimizing side products. Key optimization strategies include:

  • Gewald Reaction Optimization:
  • Solvent Systems: Replacing traditional ethanol with polar aprotic solvents like DMF or NMP increases reaction homogeneity and reduces reaction time (from 12-24h to 4-6h), boosting yields from ~60% to 75-80%.
  • Catalyst: Employing organic bases like diisopropylethylamine (DIPEA) or DBU instead of morpholine allows milder temperatures (60-80°C vs. reflux) and suppresses polysulfide formation [4] [6].
  • Cyclization Step Control:
  • Reagent Purity: High-purity formamidine acetate (>98%) is crucial to prevent hydrolysis side products. Strict anhydrous conditions (molecular sieves) are employed.
  • Temperature Ramping: Gradual heating (50°C → 100°C over 30 min) improves regioselectivity, minimizing isomeric thieno[3,4-b]pyridine formation observed under harsh, direct reflux conditions [2] [4].
  • Chlorination Efficiency:
  • Agent Selection: SOCl₂ in DCM with catalytic DMF is preferred over oxalyl chloride or PCl₅ due to better controllability and fewer byproducts (e.g., <5% dichloromethyl impurity vs. 10-15% with PCl₅).
  • Workup: Quenching into cold aqueous NaHCO₃ followed by extraction with ethyl acetate (not dichloromethane to avoid co-extraction of SOCl₂ residues) and careful solvent removal under reduced pressure (<40°C) prevents decomposition of the sensitive chloromethyl product. This optimized protocol consistently delivers yields >85% and purity >95% by HPLC [4] [6] [9].
  • Hybrid Conjugation Specificity (SNAr):
  • Base and Solvent: Using DBU (1.1 equiv) as a non-nucleophilic base in ethanol at 50°C maximizes substitution at the chloromethyl carbon while minimizing N-alkylation on the pyrimidinone ring or hydrolysis of the chloride.
  • Stoichiometry: Maintaining a slight excess (1.05-1.1 equiv) of the nucleophile (e.g., amine, thiol) limits dimerization of the chloromethyl precursor [6] [9].

Table 3: Impact of Optimized Chlorination Conditions on Yield and Purity

Chlorinating AgentSolventCatalystTemp (°C)Time (h)Yield (%)Purity (HPLC, %)Major Impurity (%)
SOCl₂DichloromethaneDMF (cat.)0 → 2528897Dichloromethyl (<2)
SOCl₂TolueneNoneReflux48290Dichloromethyl (~5), Dimer (3)
(COCl)₂DCMDMF (cat.)2538595Oxalate ester (3)
PCl₅DCENone8017585Dichloromethyl (~10), Hydrolysis product (5)

Properties

CAS Number

885460-70-8

Product Name

2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

IUPAC Name

2-(chloromethyl)-6-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C13H8ClFN2OS

Molecular Weight

294.73 g/mol

InChI

InChI=1S/C13H8ClFN2OS/c14-6-11-16-9-5-10(19-12(9)13(18)17-11)7-1-3-8(15)4-2-7/h1-5H,6H2,(H,16,17,18)

InChI Key

POQSONIXXQIFSS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC(=N3)CCl)F

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC(=N3)CCl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.